2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-10-5-4-6-13(7-10)9-17-14-8-15-12(3)16-11(14)2/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGSHAXHJQHPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN=C(N=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethylpyrimidine and 3-methylbenzylthiol.
Thioether Formation: The 3-methylbenzylthiol is reacted with 2,4-dimethylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl
Biological Activity
2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. The thioether functional group is crucial for enhancing the biological activity of the compound. Research has shown that modifications in the pyrimidine structure can significantly influence its biological properties.
Antibacterial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.8 to 6.25 µg/mL against specific bacterial strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Compound A (related pyrimidine) | 0.8 - 6.25 | Antibacterial |
Antifungal Activity
The antifungal potential of pyrimidines has also been explored. Compounds structurally related to this compound demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus niger. The efficacy was evaluated using standard antifungal susceptibility tests.
Anticancer Activity
Pyrimidines have been extensively studied for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values for these compounds often fall within a range that indicates significant cytotoxicity against cancer cells while sparing normal cells .
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| MCF-7 | TBD | Anticancer |
| HCT116 | TBD | Anticancer |
| A549 | TBD | Anticancer |
The biological activities of this compound can be attributed to its ability to interfere with essential cellular processes in pathogens and cancer cells. This includes:
- Inhibition of Enzyme Activity : Many pyrimidines act as enzyme inhibitors, targeting processes like DNA synthesis or metabolic pathways crucial for cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Disruption of Membrane Integrity : Antibacterial and antifungal activities may involve disrupting the cell membrane integrity of pathogens.
Case Studies
Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:
- Study on Anticancer Efficacy : A study demonstrated that a compound structurally related to this compound exhibited a significant reduction in tumor size in xenograft models.
- Antibacterial Trials : Clinical trials involving related compounds showed a marked improvement in infection resolution rates compared to standard treatments.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine lies in its potential as a therapeutic agent. Research has indicated that derivatives of pyrimidines often exhibit significant biological activity, including anti-cancer properties. For instance, compounds structurally related to this compound have shown promise in targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Specific studies have demonstrated that modifications to the pyrimidine structure can enhance selectivity and potency against these mutated receptors while minimizing toxicity associated with wild-type EGFR inhibition .
The compound may exhibit a range of biological activities due to its structural characteristics. Research has shown that similar thioether-containing pyrimidines can possess antibacterial, antifungal, and antiviral properties . For example, studies have highlighted the effectiveness of pyrimidine derivatives in inhibiting bacterial growth and their potential use as anti-HIV agents . The mechanism of action often involves interference with key enzymes or receptors within the target organisms.
Materials Science
In addition to its medicinal applications, this compound can serve as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be used in creating polymers or other materials with specific properties suitable for industrial applications. The compound's ability to form stable bonds and its chemical reactivity make it an attractive candidate for developing new materials in coatings, adhesives, and pharmaceuticals .
Case Study 1: Anticancer Activity
A study investigating a series of pyrimidine derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. Specifically, one derivative demonstrated an IC50 value indicating potent activity against mutant EGFR-expressing cancer cells . This highlights the compound's potential role in targeted cancer therapies.
Case Study 2: Antibacterial Properties
Another research effort explored the antibacterial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Compounds structurally related to this compound showed promising results in inhibiting bacterial growth at concentrations comparable to established antibiotics . This suggests that further development could lead to new antibacterial agents derived from this class of compounds.
Comparison with Similar Compounds
Table 1: IC50 Values of Selected Pyrimidine Derivatives
Q & A
Q. What are the standard synthetic protocols for 2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine, and how can its purity be optimized?
The synthesis typically involves nucleophilic substitution or thiolation reactions. A common approach starts with a pyrimidine core (e.g., 2,4-dimethylpyrimidine-5-thiol), which reacts with 3-methylbenzyl bromide under basic conditions (e.g., NaOH or K₂CO₃) in a polar solvent like DMF or ethanol. Purification is achieved via column chromatography or recrystallization using solvents such as ethanol/water mixtures . Purity optimization requires monitoring reaction kinetics (e.g., TLC or HPLC) and controlling stoichiometric ratios of reactants to minimize byproducts like disulfides or unreacted intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming the substitution pattern, particularly the methyl groups at positions 2 and 4 and the thioether linkage. Aromatic protons from the 3-methylbenzyl group appear as distinct multiplet signals in the 7.0–7.5 ppm range .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity ≥95% .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme Inhibition : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., tyrosinase or kinases). For example, substituents like hydroxyl or methoxy groups on the benzyl ring improve hydrogen bonding interactions, as shown in docking studies of similar pyrimidine derivatives .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity to prioritize synthetic targets .
- Reaction Pathway Prediction : Quantum chemical calculations (e.g., DFT) optimize reaction conditions (e.g., solvent choice, temperature) to reduce energy barriers in thiolation steps .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from variations in:
- Substituent Effects : The 3-methylbenzyl group’s electronic and steric properties significantly influence activity. For example, replacing the methyl group with electron-withdrawing substituents (e.g., -Cl) may enhance antimicrobial but reduce anticancer effects .
- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) alter results. Standardize protocols using guidelines like OECD 423 for toxicity testing .
Q. What strategies optimize reaction yield and scalability for industrial research applications?
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading). For instance, a central composite design revealed that maintaining pH 8–9 during thiolation maximizes yield (>75%) .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions in exothermic steps like benzylation .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to enhance sustainability without compromising yield .
Q. How can structural modifications address poor solubility or bioavailability?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the 5-thio position to enhance aqueous solubility .
- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve cellular uptake .
Methodological Considerations
Q. What statistical approaches are critical for validating experimental reproducibility?
Q. How to troubleshoot common synthesis challenges, such as low thiolation efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
